molecular formula C14H14BrNOS B2500050 N-(6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-yl)but-2-ynamide CAS No. 2094459-62-6

N-(6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-yl)but-2-ynamide

Cat. No.: B2500050
CAS No.: 2094459-62-6
M. Wt: 324.24
InChI Key: QPWFHXWQMOIIOZ-UHFFFAOYSA-N
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Description

N-(6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-yl)but-2-ynamide is a synthetic organic compound that belongs to the class of benzothiopyran derivatives This compound is characterized by the presence of a bromine atom, a methyl group, and a but-2-ynamide moiety attached to the benzothiopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-yl)but-2-ynamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Bromination: The starting material, 3-methyl-3,4-dihydro-2H-1-benzothiopyran, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.

    Alkylation: The brominated intermediate is then subjected to alkylation with an appropriate alkylating agent to introduce the but-2-ynamide moiety.

    Cyclization: The alkylated intermediate undergoes cyclization under suitable conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-yl)but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized compounds with industrial applications.

Mechanism of Action

The mechanism of action of N-(6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-yl)but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one
  • 6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine

Uniqueness

N-(6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-yl)but-2-ynamide is unique due to the presence of the but-2-ynamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific activities and applications.

Properties

IUPAC Name

N-(6-bromo-3-methyl-3,4-dihydro-2H-thiochromen-4-yl)but-2-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNOS/c1-3-4-13(17)16-14-9(2)8-18-12-6-5-10(15)7-11(12)14/h5-7,9,14H,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWFHXWQMOIIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1C(CSC2=C1C=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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